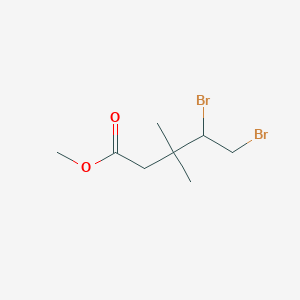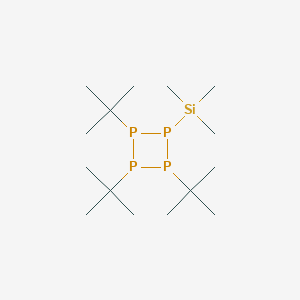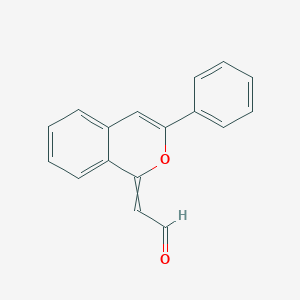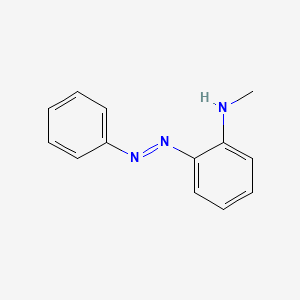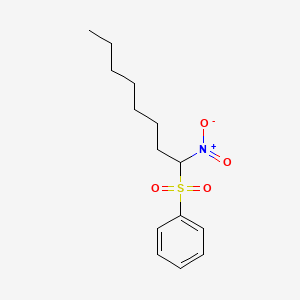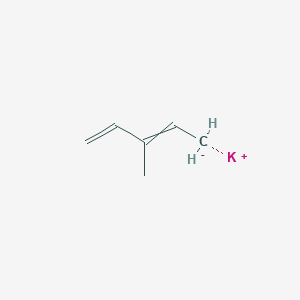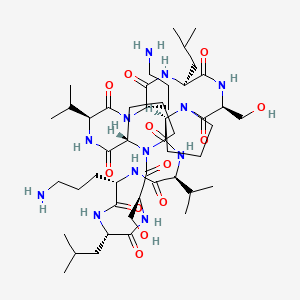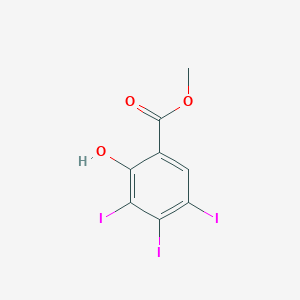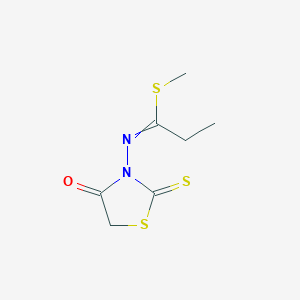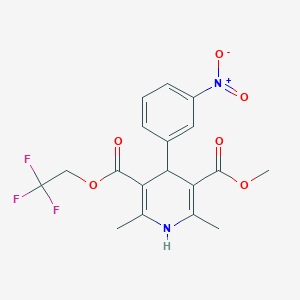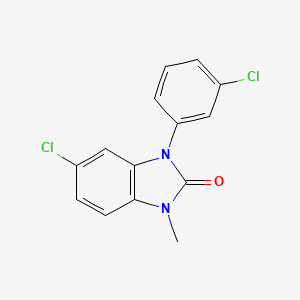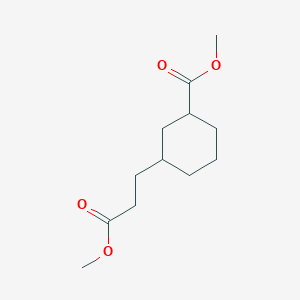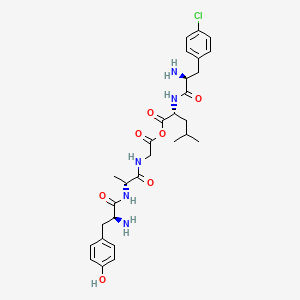![molecular formula C20H24N2O3 B14442546 (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-69-0](/img/structure/B14442546.png)
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-(heptyloxy)phenol.
Nitration: The 4-(heptyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(heptyloxy)-1-nitrobenzene.
Formation of the Methanimine Linkage: The final step involves the condensation of 4-(heptyloxy)-1-nitrobenzene with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Oxidation: Quinones
Wissenschaftliche Forschungsanwendungen
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the heptyloxy and phenyl groups can interact with hydrophobic regions of proteins, affecting their function and activity.
Eigenschaften
CAS-Nummer |
76515-69-0 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-(4-heptoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22(23)24/h7-14,16H,2-6,15H2,1H3 |
InChI-Schlüssel |
ZRIAWIFMWKZLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


